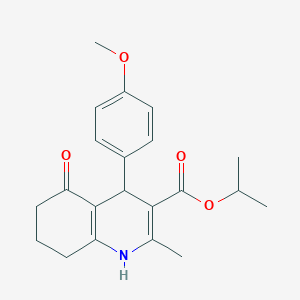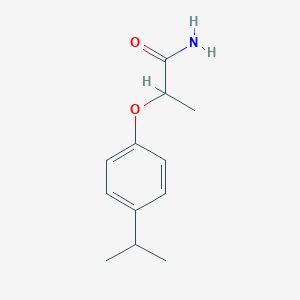![molecular formula C25H16ClN3O2S B4890959 N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4890959.png)
N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide, commonly known as CPTH6, is a small molecule inhibitor that has been studied for its potential therapeutic applications. The compound has been shown to have inhibitory effects on histone deacetylases (HDACs) and has been found to be a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mecanismo De Acción
CPTH6 has been shown to inhibit the activity of N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide by binding to the catalytic domain of the enzyme. The compound binds to the active site of the enzyme and prevents the removal of acetyl groups from histones. This results in the accumulation of acetylated histones, which leads to the activation of gene transcription.
Biochemical and Physiological Effects
CPTH6 has been shown to have a variety of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. CPTH6 has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CPTH6 has also been found to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPTH6 has several advantages as a research tool. The compound is highly specific for N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide and has been shown to have minimal off-target effects. CPTH6 is also relatively easy to synthesize and can be obtained in large quantities. However, the compound has some limitations as a research tool. CPTH6 has poor solubility in water, which can make it difficult to use in some experimental settings. The compound also has a relatively short half-life, which can limit its effectiveness in some assays.
Direcciones Futuras
There are several potential future directions for research on CPTH6. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of CPTH6. Another area of interest is the investigation of the therapeutic potential of CPTH6 in animal models of various diseases. Additionally, the mechanism of action of CPTH6 could be further elucidated through structural studies and biochemical assays. Finally, the potential side effects of CPTH6 could be investigated in more detail to determine its safety profile for clinical use.
Conclusion
In conclusion, CPTH6 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has been found to have inhibitory effects on N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide and has been shown to have a variety of biochemical and physiological effects. While CPTH6 has some limitations as a research tool, there are several potential future directions for research on the compound.
Métodos De Síntesis
The synthesis of CPTH6 involves the reaction of 5-chloro-2-aminobenzoxazole with 4-aminobenzenethiol, followed by the reaction of the resulting intermediate with 1-naphthoyl chloride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
CPTH6 has been extensively studied for its potential therapeutic applications. The compound has been found to have inhibitory effects on N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide, which are enzymes that play a crucial role in the regulation of gene expression. N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide are involved in the removal of acetyl groups from histones, which results in the repression of gene transcription. Inhibition of N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide by CPTH6 leads to the accumulation of acetylated histones, which results in the activation of gene transcription.
Propiedades
IUPAC Name |
N-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN3O2S/c26-17-10-13-22-21(14-17)28-24(31-22)16-8-11-18(12-9-16)27-25(32)29-23(30)20-7-3-5-15-4-1-2-6-19(15)20/h1-14H,(H2,27,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPFUNWVIODNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-methoxybenzoyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4890893.png)

![3-bromo-4-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4890905.png)
![1-(3-methylphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890930.png)
![N-(5-fluoro-2-methylbenzyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4890932.png)

![methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4890946.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4890948.png)
![ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4890954.png)
![5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4890978.png)
![N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4890986.png)
